molecular formula C14H14N2O3 B14849422 Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate

Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate

Cat. No.: B14849422
M. Wt: 258.27 g/mol
InChI Key: KQVQKEJHKGFEQO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 2-amino-2-(4-pyridin-3-yloxyphenyl)acetate

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)13(15)10-4-6-11(7-5-10)19-12-3-2-8-16-9-12/h2-9,13H,15H2,1H3

InChI Key

KQVQKEJHKGFEQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OC2=CN=CC=C2)N

Origin of Product

United States

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